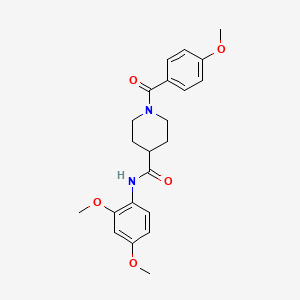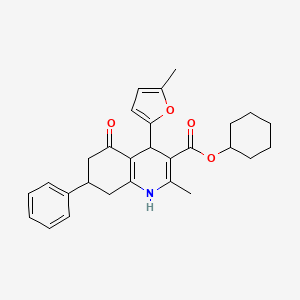
N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide, also known as DMHP, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic properties. DMHP belongs to the class of piperidinecarboxamide compounds and is structurally similar to other compounds that have been studied for their pharmacological effects.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act on various molecular targets in the body. One proposed mechanism of action is that N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide may act as an agonist at the sigma-1 receptor, which is involved in various physiological processes, including pain perception, cognition, and mood regulation.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in animal models. In addition to its anxiolytic and antidepressant effects, N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide in lab experiments is that it is a relatively stable compound that can be synthesized in large quantities. However, one limitation of using N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide. One area of research is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic effects. Another area of research is to investigate its potential effects on other physiological processes, such as pain perception and cognition. Additionally, further studies are needed to determine the safety and efficacy of N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide in human subjects.
Méthodes De Synthèse
N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxyaniline with 4-methoxybenzoyl chloride to form an intermediate compound. This intermediate is then reacted with piperidinecarboxylic acid to form N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been studied for its potential therapeutic effects in various areas of research, including neuroscience, cancer, and inflammation. In neuroscience, N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been shown to have anxiolytic and antidepressant effects in animal models. N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Inflammation is another area of research where N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been studied, as it has been shown to have anti-inflammatory effects in animal models.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-27-17-6-4-16(5-7-17)22(26)24-12-10-15(11-13-24)21(25)23-19-9-8-18(28-2)14-20(19)29-3/h4-9,14-15H,10-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTAQVHNDYFLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-hydroxyphenyl)-N~2~-methylglycinamide](/img/structure/B5107547.png)
![{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinyl}methanol](/img/structure/B5107553.png)

![2-(4-methoxyphenyl)-4-[(4-methyl-1-piperazinyl)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5107576.png)
![2-(4-bromophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5107580.png)
![2-[(2,5-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5107583.png)
![2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide](/img/structure/B5107589.png)

![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5107599.png)
![N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5107604.png)
![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107605.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5107616.png)
![2,2,2-trichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5107624.png)
![N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)cyclopentanecarboxamide](/img/structure/B5107647.png)